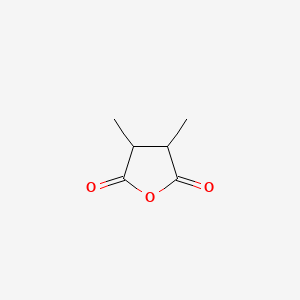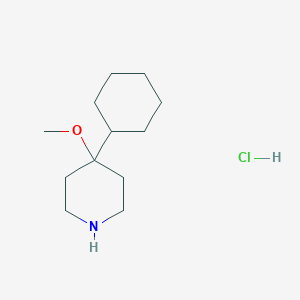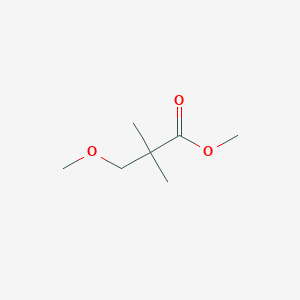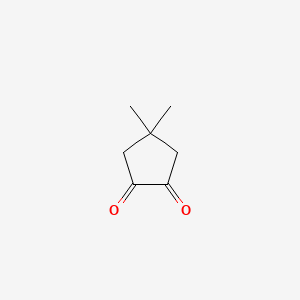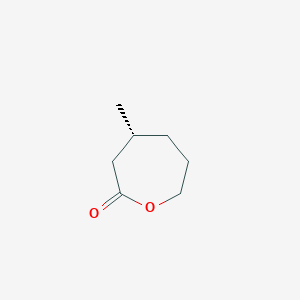
4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid (also known as 4,5-DM-PPCA) is an organic compound that has a wide range of applications in scientific research. It is a versatile compound used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid involves the condensation of 4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product.
Starting Materials
4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxaldehyde, malonic acid, base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxaldehyde and malonic acid in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Acidify the reaction mixture with hydrochloric acid to precipitate the product., Step 4: Collect the product by filtration and wash with water and a suitable solvent (e.g. ethanol)., Step 5: Dry the product under vacuum to yield 4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid.
Mécanisme D'action
The mechanism of action of 4,5-DM-PPCA is not fully understood, but it is thought to act as a proton shuttle between proteins and other molecules. It is also thought to act as an antioxidant, protecting cells from oxidative stress and damage. Additionally, it has been shown to interact with certain enzymes, such as cytochrome P450, to regulate the activity of certain metabolic pathways.
Effets Biochimiques Et Physiologiques
4,5-DM-PPCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, as well as to reduce inflammation and improve wound healing. Additionally, it has been shown to have neuroprotective effects, as well as to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4,5-DM-PPCA in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. Additionally, it is relatively stable and has a low toxicity profile, making it safe to use in laboratory settings. However, there are some limitations to using 4,5-DM-PPCA in laboratory experiments, as it is not very soluble in water and can be difficult to work with in certain applications.
Orientations Futures
There are a number of potential future directions for research involving 4,5-DM-PPCA. One potential direction is to further explore its mechanism of action, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be conducted to explore its potential use in the treatment of cancer, as well as its potential use as an antioxidant.
Applications De Recherche Scientifique
4,5-DM-PPCA is widely used in scientific research, as it can be used to synthesize a variety of compounds. It is also used in the study of biochemical and physiological processes, such as the regulation of gene expression and the control of cell growth and differentiation. It has also been used to study the effects of drugs on the body, as well as the effects of environmental pollutants on the environment.
Propriétés
IUPAC Name |
4,5-dimethyl-1-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-9(2)14(13-11(8)12(15)16)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWXZDZKWRAVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
153863-61-7 |
Source


|
| Record name | 4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole](/img/structure/B6597209.png)


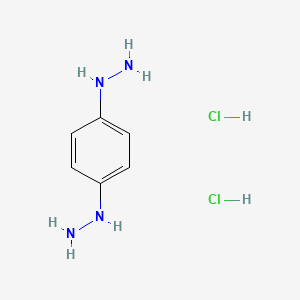
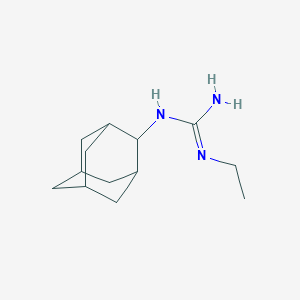
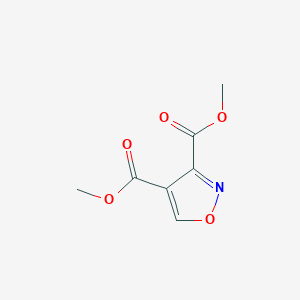
![methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride, trans](/img/structure/B6597252.png)


